(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine

VHL E3 ligase PROTAC Binding affinity

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is a functionalized benzylamine building block in which a 4-methylthiazol-5-yl group and an ortho-methyl substituent are appended to a phenylmethanamine core. This compound (CAS 2006919-79-3, MF: C₁₂H₁₄N₂S, MW: 218.32) serves as the critical phenylene fragment in the synthesis of von Hippel‑Lindau (VHL) E3 ubiquitin ligase ligands , most notably the advanced VHL inhibitors Compound 30 and Compound 37.

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
Cat. No. B12073903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=C(N=CS2)C)CN
InChIInChI=1S/C12H14N2S/c1-8-5-10(3-4-11(8)6-13)12-9(2)14-7-15-12/h3-5,7H,6,13H2,1-2H3
InChIKeyNOAKIESNFFJSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine: Procurement-Grade Building Block for High-Affinity VHL Ligands and PROTAC Degraders


(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is a functionalized benzylamine building block in which a 4-methylthiazol-5-yl group and an ortho-methyl substituent are appended to a phenylmethanamine core . This compound (CAS 2006919-79-3, MF: C₁₂H₁₄N₂S, MW: 218.32) serves as the critical phenylene fragment in the synthesis of von Hippel‑Lindau (VHL) E3 ubiquitin ligase ligands [1], most notably the advanced VHL inhibitors Compound 30 and Compound 37 [2]. The ortho‑methyl group on the central phenyl ring is the defining structural feature that distinguishes this building block from the simpler des‑methyl analog (4‑(4‑methylthiazol‑5‑yl)phenyl)methanamine (CAS 1448189‑30‑7) and directly enables the stereoselective installation of the benzylic (S)‑methyl group critical for potency enhancement [1].

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine: Why the Ortho-Methyl Substituent Cannot Be Omitted in VHL Ligand Synthesis


VHL‑recruiting ligands are exquisitely sensitive to modifications at the phenylene core [1]. Simply substituting (2‑methyl‑4‑(4‑methylthiazol‑5‑yl)phenyl)methanamine with the des‑methyl analog (4‑(4‑methylthiazol‑5‑yl)phenyl)methanamine results in a marked loss of VHL binding affinity: VH032 (des‑methyl series) exhibits a Kd of 185 nM , while VHL ligands incorporating the 2‑methylated building block routinely achieve Kd values below 40 nM [1]. Furthermore, the ortho‑methyl group has been demonstrated to suppress oxidative metabolism of the thiazole ring by human aldehyde oxidase (hAOX), thereby extending the metabolic half‑life of the resulting VHL ligands [2]. These quantitative differences in target affinity and metabolic stability mean that VHL ligand or PROTAC programs that interchange these building blocks will produce products with fundamentally different pharmacological profiles.

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


VHL Binding Affinity: Compound 30 (2-Methyl Building Block) vs. VH032 (Des-Methyl Building Block) vs. VH298 (Des-Methyl Optimized Ligand)

The VHL inhibitor Compound 30, which incorporates the (2‑methyl‑4‑(4‑methylthiazol‑5‑yl)phenyl)methanamine building block, exhibits a VHL dissociation constant (Kd) of 37 nM by fluorescence polarization and 25 nM by surface plasmon resonance , representing a 5‑fold improvement over the des‑methyl analog‑derived VH032 (Kd = 185 nM) and a 2–3‑fold improvement over the optimized des‑methyl ligand VH298 (Kd = 80–90 nM) . All three ligands were evaluated in competitive binding assays targeting the VHL:EloB:EloC complex.

VHL E3 ligase PROTAC Binding affinity Fluorescence polarization Surface plasmon resonance

Cellular HIF-1α Stabilization Potency: Compound 30 (2-Methyl Building Block) vs. VH298 (Des-Methyl Reference Ligand)

Compound 30 (2‑methyl series) induces HIF‑1α stabilization at 50 µM for 2 h to levels of 182% and 224% relative to the VH298 reference ligand in HeLa and HEK293 cells, respectively; corresponding HIF‑1α‑OH stabilization values were 263% and 208% . These data, generated in the same experimental system with VH298 as the internal baseline, demonstrate that the 2‑methyl‑bearing ligand consistently produces 1.8–2.6‑fold greater HIF‑1α stabilization than the des‑methyl optimized comparator.

HIF-1α stabilization Cellular potency Hypoxia signaling HeLa cells HEK293 cells

Structural Basis for Affinity Gain: X‑Ray Crystallography of Compound 30 Bound to VHL:EloB:EloC (PDB 8CQK)

The high‑resolution (2.62 Å) crystal structure of Compound 30 bound to the VHL:EloB:EloC ternary complex (PDB 8CQK) reveals that the stereoselectively installed (S)‑benzylic methyl group—derived from the 2‑methyl‑4‑(4‑methylthiazol‑5‑yl)phenyl core—occupies a defined hydrophobic sub‑pocket formed by VHL residues Tyr98, Trp117, and Phe91 [1]. This interaction is absent in the des‑methyl VH032 series (PDB 4W9C), where the unsubstituted benzylic position leaves this sub‑pocket unfilled, rationalizing the 5‑fold affinity difference [2]. The three high‑resolution VHL‑ligand structures reported in the study collectively establish that phenylene‑core methylation is a validated, structure‑confirmed design strategy for potency enhancement [1].

X-ray crystallography VHL complex Structure-based design Benzylic methyl Ligand conformation

Metabolic Stability Advantage: Suppression of Aldehyde Oxidase-Mediated Thiazole Hydroxylation by the Ortho-Methyl Group

Introducing an additional methyl group at the 2‑position of the 4‑(4‑methylthiazol‑5‑yl)phenyl scaffold has been reported to increase the metabolic half‑life of VHL‑1 ligands by preventing hydroxylation of the thiazole ring by human aldehyde oxidase (hAOX) [1]. This metabolic vulnerability was identified as a major clearance pathway for VHL‑recruiting PROTACs incubated in human hepatocytes, where hAOX catalyzes oxidation at the C‑2 position of the thiazole when the site is unsubstituted [2]. The 2‑methyl substituent on the phenyl ring does not directly block this site but instead alters the overall conformation and electronic environment of the thiazole‑phenyl system, reducing recognition by hAOX; degrader molecules incorporating the methylated building block demonstrated improved metabolic stability in in vitro hepatocyte assays compared to their des‑methyl counterparts [1].

Metabolic stability Aldehyde oxidase hAOX Thiazole hydroxylation PROTAC metabolism

Purity and Lot-to-Lot Consistency: Certified Specifications for Reproducible Research-Grade Procurement

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is commercially available with a minimum purity specification of 95% . By comparison, the des‑methyl analog (4‑(4‑methylthiazol‑5‑yl)phenyl)methanamine (CAS 1448189‑30‑7) is typically supplied at 97–98% purity . While the purity specification for the 2‑methyl building block is marginally lower, this reflects the additional synthetic complexity introduced by the ortho‑methyl substituent rather than inferior quality; both building blocks are produced under ISO‑certified quality systems suitable for pharmaceutical R&D . The critical procurement consideration is that the 2‑methyl building block is the only commercially available phenylene core that enables direct synthesis of Compound 30‑ and Compound 37‑class VHL ligands without requiring additional synthetic steps for methyl installation [1].

Purity specification Quality control Reproducibility Procurement Building block

PROTAC Degrader Efficacy: Compounds Built from the 2-Methyl Core Exhibit Sub-100 nM DC₅₀ Values Against BRD4 and SMARCA2

PROTAC molecules constructed using the 2‑methyl‑4‑(4‑methylthiazol‑5‑yl)phenyl VHL‑recruiting element have demonstrated DC₅₀ values below 100 nM for degradation of BRD4 in cellular assays . In the SMARCA2 system, degrader 28—which incorporates the additional methyl group on the 4‑methylthiazole motif—was specifically synthesized to improve metabolic stability while maintaining potent degradation activity [1]. The des‑methyl analog‑derived PROTACs (e.g., MZP‑55, which uses the VH032‑based VHL ligand) also achieve nanomolar DC₅₀ values for BET proteins but exhibit preferential degradation of BRD3/BRD4 over BRD2 [2], suggesting that the methylation state of the phenylene core may influence degradation selectivity profiles in addition to absolute potency.

PROTAC Targeted protein degradation DC50 BRD4 SMARCA2 PROTAC linker

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine: Validated Application Scenarios for Procurement Decision-Making


Synthesis of High-Affinity VHL Inhibitors (Compound 30 and Compound 37 Class) for Hypoxia Research and HIF‑1α Stabilization

The primary application of (2‑methyl‑4‑(4‑methylthiazol‑5‑yl)phenyl)methanamine is as the phenylene core building block for synthesizing VHL inhibitors with Kd values below 40 nM [1]. These inhibitors—exemplified by Compound 30 (VHL Binder 30, CAS 3033117‑53‑9)—are used to stabilize HIF‑1α in cellular models of hypoxia, achieving 1.8–2.6‑fold greater stabilization than the VH298 reference . Procurement of this building block is indicated when the research objective requires maximal VHL affinity and cellular HIF‑1α stabilization potency beyond what is achievable with des‑methyl analog‑derived ligands.

Construction of Metabolically Stabilized PROTAC Degraders for In Vitro Target Validation Studies

PROTAC molecules incorporating the 2‑methyl‑phenyl VHL ligand moiety demonstrate reduced susceptibility to hAOX‑mediated thiazole hydroxylation, a major metabolic liability of VHL‑recruiting PROTACs incubated in human hepatocytes [1]. This building block is therefore specifically indicated for PROTAC programs that have encountered metabolic instability with first‑generation VH032‑based degraders and require an improved pharmacokinetic profile for in vitro mechanism‑of‑action studies, particularly those involving prolonged incubation times (>24 h) where metabolic degradation becomes a confounding factor [1].

Structure‑Based Drug Design Campaigns Targeting the VHL:EloB:EloC Ternary Complex

The availability of high‑resolution X‑ray crystal structures (PDB 8CQK, 8CQE, 8CQL) of VHL:ligand complexes incorporating the 2‑methyl‑phenylene core provides a validated structural framework for rational ligand optimization [1]. Medicinal chemistry teams can use this building block to explore the defined hydrophobic sub‑pocket (Tyr98/Trp117/Phe91) that is uniquely engaged by the (S)‑benzylic methyl group, enabling structure‑guided SAR campaigns that are not possible with the des‑methyl analog series [1]. This scenario applies to both academic structural biology groups and industrial drug discovery programs pursuing novel VHL ligands or PROTAC recruiters.

PROTAC Linker Optimization and Selectivity Profiling Against BET and SMARCA Protein Families

When constructing PROTAC molecules targeting BRD4 or SMARCA2/4 for selective protein degradation, the 2‑methyl‑bearing VHL ligand provides a high‑affinity E3 ligase recruitment handle with documented DC₅₀ values below 100 nM [1]. The methylation state of the phenylene core has been implicated in influencing degradation selectivity across paralog families (e.g., BRD3 vs. BRD4 vs. BRD2), making this building block a critical variable in PROTAC linker‑optimization campaigns where both degradation potency and paralog selectivity are key decision metrics [1].

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